5-amino-4-fenil-1H-pirazol

Descripción general

Descripción

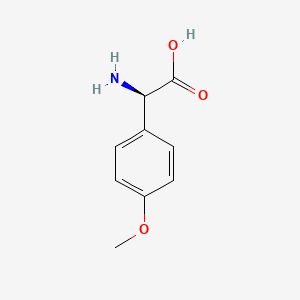

“4-phenyl-1H-pyrazol-5-amine” is a compound that belongs to the family of 5-aminopyrazole derivatives . These compounds are bioactive agents and find a wide range of applications in the pharmaceutical and agrochemical industries .

Synthesis Analysis

5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Molecular Structure Analysis

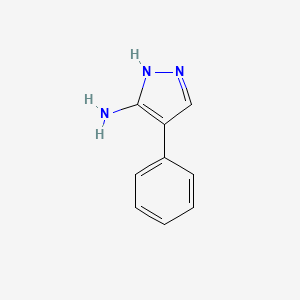

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, 5-Amino-3-methyl-1-phenylpyrazole is an aminopyrazole derivative that reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .

Aplicaciones Científicas De Investigación

Aplicaciones Anticancerígenas

Los derivados de 5-amino-4-fenil-1H-pirazol han demostrado ser prometedores en la terapia contra el cáncer. Por ejemplo, ciertos derivados actúan como inhibidores reversibles de la tirosina quinasa de Bruton (BTK), que es un objetivo significativo para las malignidades de células B . El diseño de estos compuestos implica estudios de relación estructura-actividad para optimizar su eficacia contra las células cancerosas.

Propiedades Antiinflamatorias

El potencial antiinflamatorio del this compound es notable, especialmente en el diseño de compuestos que pueden modular vías inflamatorias clave. Esto incluye la inhibición de enzimas como COX y p38MAPK, que son cruciales en la respuesta inflamatoria .

Actividad Antimicrobiana

Los derivados de pirazol, incluidos los que tienen el andamiaje de this compound, se exploran por sus propiedades antimicrobianas. Sirven como ligandos útiles para receptores o enzimas que son importantes para las infecciones bacterianas y virales, ofreciendo una vía hacia nuevos medicamentos antibióticos y antivirales .

Química Agrícola

En el sector agrícola, los derivados de this compound se utilizan por sus propiedades bioactivas. Encuentran aplicaciones como reguladores del crecimiento, herbicidas e insecticidas, contribuyendo a la protección de los cultivos y la mejora del rendimiento .

Química Supramolecular

Este compuesto sirve como un bloque de construcción en la química supramolecular, donde sus derivados se utilizan en la formación de estructuras complejas con propiedades específicas y únicas. Estas estructuras tienen aplicaciones potenciales en el desarrollo de nuevos materiales y sensores .

Química de Polímeros

En la química de polímeros, los derivados de this compound contribuyen a la síntesis de nuevos polímeros con propiedades mejoradas, como una mayor estabilidad térmica o características electrónicas únicas, que se pueden utilizar en diversas aplicaciones industriales .

Industria Cosmética

Los derivados de this compound también se utilizan como colorantes cosméticos. Sus perfiles de estabilidad y seguridad los hacen adecuados para su uso en diversos productos cosméticos, mejorando su atractivo y funcionalidad .

Estabilización UV

Debido a su capacidad de absorber la luz UV, ciertos derivados de this compound se utilizan como estabilizadores UV. Estos compuestos pueden proteger los materiales de la degradación UV, extendiendo la vida útil de los productos expuestos a la luz solar, como los plásticos y los recubrimientos .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that aminopyrazoles, a class of compounds to which 4-phenyl-1h-pyrazol-5-amine belongs, can provide useful ligands for receptors or enzymes, such as p38mapk, different kinases, cox, and others . These targets are important for bacterial and virus infections .

Mode of Action

It is suggested that the compound might interact with its targets through strong h-bonding interactions . This interaction could lead to changes in the function of the target proteins, thereby influencing the biological processes they regulate.

Propiedades

IUPAC Name |

4-phenyl-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHKQNYBBLCFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204512 | |

| Record name | 1H-Pyrazol-4-amine, 4-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5591-70-8, 57999-06-1 | |

| Record name | 4-Phenyl-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5591-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 3-amino-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005591708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazol-4-amine, 4-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PHENYL-1H-PYRAZOL-5-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5591-70-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-phenyl-1H-pyrazol-5-amine a useful building block in organic synthesis?

A1: 4-phenyl-1H-pyrazol-5-amine possesses an amine group that can be readily diazotized to form a diazonium salt. [] This diazonium salt acts as a key intermediate, enabling its participation in various coupling reactions to form new carbon-nitrogen bonds. This versatility makes it valuable for synthesizing a wide array of nitrogen-containing heterocycles, many of which are of pharmacological interest.

Q2: Can you provide an example of how 4-phenyl-1H-pyrazol-5-amine is used to construct more complex molecules?

A2: A study by [El-Emary et al. (2013)] [] demonstrated that the diazonium salt of 4-phenyl-1H-pyrazol-5-amine reacts with various active methylene compounds. For instance, reaction with barbituric acid yields an azo coupling product. This product can undergo further cyclization to form a pyrazolo[5,1-c][1,2,4]triazine, a fused heterocyclic system. This example showcases the compound's utility in building complex structures through a combination of diazotization, coupling, and cyclization reactions.

Q3: Beyond the synthesis of pyrazolo[5,1-c][1,2,4]triazines, what other heterocyclic systems can be accessed using 4-phenyl-1H-pyrazol-5-amine as a starting material?

A3: Research indicates that 4-phenyl-1H-pyrazol-5-amine can participate in three-component condensation reactions, opening avenues to a diverse range of heterocyclic scaffolds. [] While specific examples weren't detailed in the provided abstracts, this highlights the broader synthetic potential of this compound beyond the highlighted pyrazolo[5,1-c][1,2,4]triazine synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea](/img/structure/B1584312.png)